![molecular formula C15H16F3N3O2S B2945396 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide CAS No. 921865-93-2](/img/structure/B2945396.png)
2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide
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Description
2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H16F3N3O2S and its molecular weight is 359.37. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an imidazole ring, which is known for its biological significance, particularly in drug design and development. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14F3N3O2S
- Molecular Weight : 345.34 g/mol
- CAS Number : 921503-31-3
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but several studies have highlighted its potential applications:
Antiproliferative Activity
- Mechanism of Action : The imidazole moiety is often linked to various biological activities, including antiproliferative effects against cancer cells. Compounds with similar structures have shown to disrupt microtubule dynamics and induce apoptosis in cancer cell lines.
- Case Study : A study on related imidazole derivatives demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth. For instance, compounds derived from imidazole rings have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Enzyme Inhibition
Imidazole derivatives are frequently investigated for their ability to inhibit various enzymes:
- Kinase Inhibition : The compound may exhibit kinase inhibitory properties, which are crucial for cancer therapy. While specific data on this compound's kinase inhibition is limited, related studies have reported promising results for similar imidazole-based compounds .
- Case Study : A related study reported that certain imidazole derivatives effectively inhibited protein kinases involved in tumor progression, suggesting that the target compound could share similar properties.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound may enhance its biological activity compared to other imidazole-based compounds:
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
- Hydroxymethyl Group : May enhance solubility and facilitate interactions with biological targets.
Comparative Analysis with Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
Imidazole Derivatives | Imidazole | Broad-spectrum biological activity |
Benzimidazoles | Benzimidazole | Anticancer effects; targets tubulin |
Triazole Derivatives | Triazole | Antifungal and antibacterial properties |
Future Research Directions
Further studies are necessary to elucidate the specific biological mechanisms of this compound:
- In vitro Studies : Testing against a broader range of cancer cell lines and normal cells to determine selectivity.
- In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Investigating the specific pathways affected by this compound.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-19-13(23)7-21-12(8-22)6-20-14(21)24-9-10-3-2-4-11(5-10)15(16,17)18/h2-6,22H,7-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZNQSNMBFKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.